Pyranonigrin A

Vue d'ensemble

Description

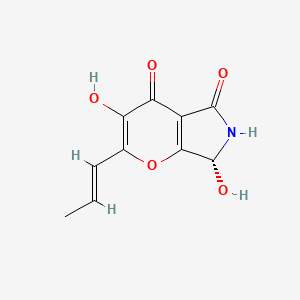

Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .

Synthesis Analysis

The biosynthesis of this compound involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize this compound .Molecular Structure Analysis

This compound has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .Chemical Reactions Analysis

The biosynthesis of this compound involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO .Applications De Recherche Scientifique

Propriétés antioxydantes

La pyranonigrin A a été isolée à partir de levains de moisissures de riz, en particulier ceux préparés par des espèces d'Aspergillus telles qu'A. awamori, A. kawachii et A. saitoi. Son activité antioxydante est comparable à celle de l'acide férulique, un antioxydant bien connu présent dans les céréales . Les chercheurs ont exploré son potentiel pour prévenir les dommages oxydatifs et promouvoir la santé globale.

Activité de piégeage des radicaux

La this compound présente une activité de piégeage des radicaux puissante. Elle neutralise efficacement les radicaux libres, qui jouent un rôle dans le vieillissement, l'inflammation et diverses maladies. Sa capacité à piéger les radicaux 1,1-diphényl-2-picrylhydrazyle (DPPH) en fait un candidat intéressant pour des recherches plus approfondies .

Chimie des produits naturels

Le groupe de gènes biosynthétiques responsable de la production de this compound a été identifié. La compréhension de sa voie de biosynthèse éclaire sa structure chimique et ses modifications potentielles. Les chercheurs ont proposé que des gènes spécifiques soient cruciaux pour la synthèse de la this compound .

Nouveaux dérivés

En plus de la this compound, des dérivés comme la pyranonigrin E ont été découverts. Ces composés contribuent aux propriétés antioxydantes des extraits d'Aspergillus niger. L'étude de leurs structures et activités uniques pourrait mener à de nouvelles applications .

Activité biologique

La this compound a été testée pour divers effets biologiques. Les chercheurs ont exploré son impact sur la fonction cellulaire, les maladies chroniques et la santé globale. Son potentiel en tant que composé bioactif naturel mérite d'être exploré plus avant .

Aperçus de la voie de biosynthèse

La voie de biosynthèse complète de la this compound été proposée sur la base d'expériences de mise hors service des gènes et d'essais in vivo. Ces connaissances fournissent une base pour comprendre comment la this compound est produite et ouvrent des voies pour des modifications ciblées .

Mécanisme D'action

Target of Action

Pyranonigrin A is a secondary metabolite produced by Aspergillus niger . It has been shown to have a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity . Therefore, the primary target of this compound is the DPPH radical, a common proxy for reactive oxygen species (ROS) that can cause oxidative stress in cells.

Mode of Action

This compound interacts with DPPH radicals, neutralizing them and thereby reducing oxidative stress . This interaction results in the stabilization of cellular processes that could be disrupted by the presence of ROS.

Biochemical Pathways

The biosynthesis of this compound involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme . Recent isotope labeling studies showed that the backbone of this compound is derived from four units of acetate and one unit of glycine . The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle . The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid (by the adenylation domain) to form an amide bond .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in cells . By scavenging DPPH radicals, this compound helps to maintain the balance of ROS in cells, preventing damage to cellular components such as proteins, lipids, and DNA.

Action Environment

The action of this compound is influenced by the environment in which it is present. For example, the production of this compound by Aspergillus niger is likely influenced by the growth conditions of the fungus . Additionally, the efficacy of this compound in scavenging DPPH radicals may be influenced by the concentration of ROS in the cell and the presence of other antioxidants.

Orientations Futures

Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .

Propriétés

IUPAC Name |

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBJWDVDNROSF-VMZHVLLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017485 | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-65-5 | |

| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

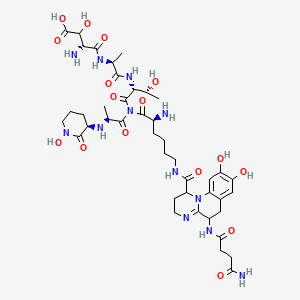

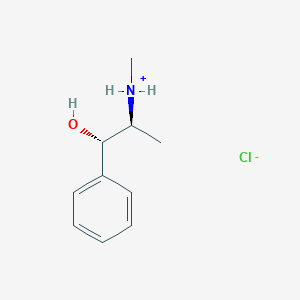

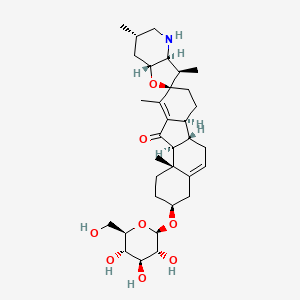

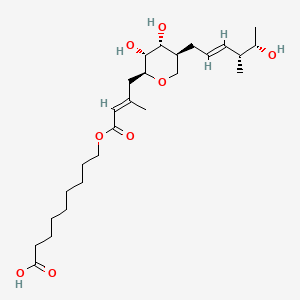

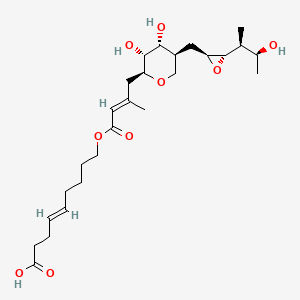

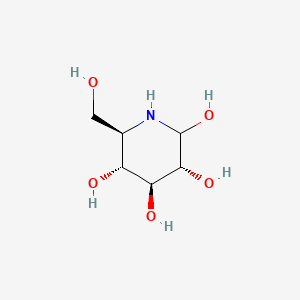

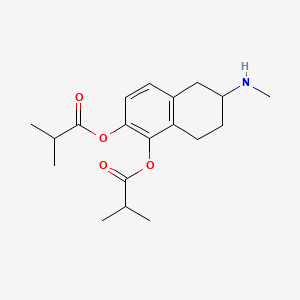

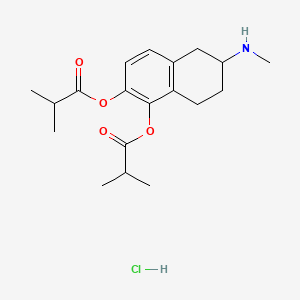

Feasible Synthetic Routes

Q & A

Q1: What is Pyranonigrin A and where is it found?

A1: this compound is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] this compound has also been isolated from other fungal genera like Penicillium. [, ]

Q2: What are the known biological activities of this compound?

A2: this compound exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []

Q3: Does the International Space Station environment impact this compound production?

A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of this compound after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []

Q4: How is this compound biosynthesized?

A4: Research indicates that this compound biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []

Q5: Are there specific genes involved in this compound biosynthesis?

A5: Yes, a biosynthetic gene cluster responsible for this compound production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the this compound biosynthetic gene cluster. []

Q6: How is this compound production regulated in Aspergillus niger?

A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences this compound production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to this compound production. [] Deletion of fum21 significantly reduces this compound production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.